![molecular formula C10H13N5 B3358943 9H-Purine, 9-(4-piperidinyl)- CAS No. 830331-58-3](/img/structure/B3358943.png)
9H-Purine, 9-(4-piperidinyl)-
Overview
Description
“9H-Purine, 9-(4-piperidinyl)-” is a derivative of purine, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring . Purines are biologically significant and are found in many natural substances, including DNA and RNA components .
Synthesis Analysis
The synthesis of “9H-Purine, 9-(4-piperidinyl)-” and its derivatives is a topic of ongoing research. One approach involves the synthesis of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, which have shown promising anticancer activity . Another method involves a stereoselective three-component vinylogous Mannich-type reaction .Molecular Structure Analysis
The molecular structure of “9H-Purine, 9-(4-piperidinyl)-” can be represented by the formula C5H4N4 . The structure can be visualized as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “9H-Purine, 9-(4-piperidinyl)-” are complex and varied. For instance, a stereoselective three-component vinylogous Mannich-type reaction has been used to synthesize chiral dihydropyridinone compounds .Mechanism of Action
Future Directions
properties
IUPAC Name |
9-piperidin-4-ylpurine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-3-11-4-2-8(1)15-7-14-9-5-12-6-13-10(9)15/h5-8,11H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUNNWVSZSAWJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=CN=CN=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460870 | |
Record name | 9H-Purine, 9-(4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Purine, 9-(4-piperidinyl)- | |
CAS RN |
830331-58-3 | |
Record name | 9H-Purine, 9-(4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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